molecular formula C8H7FO2 B6279738 3-(fluoromethoxy)benzaldehyde CAS No. 942282-48-6

3-(fluoromethoxy)benzaldehyde

Cat. No.: B6279738
CAS No.: 942282-48-6
M. Wt: 154.1
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Description

3-(Fluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluoromethoxy group (-OCH₂F) at the meta position. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the fluoromethoxy group, which enhances reactivity and stability in synthetic intermediates. 1), are synthesized via condensation reactions of substituted aromatic aldehydes with hydrazides or other nucleophiles in ethanol under acidic catalysis .

Properties

CAS No.

942282-48-6

Molecular Formula

C8H7FO2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(fluoromethoxy)benzaldehyde typically involves the reaction of 3,4-difluorobromobenzene with sodium methoxide to generate an intermediate compound. This intermediate then reacts with magnesium to form a Grignard reagent, which subsequently reacts under the conditions of N,N-dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-(Fluoromethoxy)benzoic acid.

    Reduction: 3-(Fluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethoxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(fluoromethoxy)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, where the carbonyl group is the primary reactive site. The fluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-(Trifluoromethoxy)benzaldehyde
  • Structure : Contains a trifluoromethoxy group (-OCF₃) at the meta position.
  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, making the aldehyde group more electrophilic compared to -OCH₂F.
  • Applications : Widely used in fluorinated hydrazide-hydrazones with antibacterial properties. Yields for derivatives range from 60% to 73% in synthetic studies .
  • Market Data : Global production of 3-(trifluoromethoxy)benzaldehyde is well-established, with cost and profit analyses forecasted up to 2025 .
4-Fluoro-3-methoxybenzaldehyde
  • Structure : Methoxy group (-OCH₃) at C3 and fluorine at C3.
  • Reactivity : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluoromethoxy group. This reduces electrophilicity at the aldehyde position.
  • Applications : Used as an intermediate in organic synthesis and drug development .
3-Phenoxybenzaldehyde
  • Structure: Phenoxy group (-OPh) at the meta position.
  • Electronic Effects: The bulky phenoxy group introduces steric hindrance and moderate electron-withdrawing effects.
  • Applications : Key precursor in pesticide synthesis (e.g., pyrethroids) .

Figures :

  • Fig. 1 : Structure of 3-(trifluoromethoxy)benzaldehyde (derived from ).
  • Fig. 2 : Comparison of substituent effects on benzaldehyde reactivity.

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